Tributyl[(pent-2-en-3-yl)oxy]stannane
Description
Properties
CAS No. |
17795-74-3 |
|---|---|
Molecular Formula |
C17H36OSn |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
tributyl(pent-2-en-3-yloxy)stannane |
InChI |
InChI=1S/C5H10O.3C4H9.Sn/c1-3-5(6)4-2;3*1-3-4-2;/h3,6H,4H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LVPVOGCBMMSMIK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=CC)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The substrate, pent-2-en-3-yloxyacetylene, undergoes hydrostannylation in tetrahydrofuran (THF) under inert conditions. Catalyzed by dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh$$3$$)$$2$$Cl$$_2$$), the reaction achieves regioselective tin addition to the terminal carbon (Scheme 1).
Scheme 1: Hydrostannylation of pent-2-en-3-yloxyacetylene
$$
\ce{HC≡C-O-(CH2)2CH=CH2 + Bu3SnH ->[Pd(PPh3)2Cl2][THF, rt] Bu3Sn-CH2-CH(O-(CH2)2CH=CH2)}
$$
Key parameters:
Isomer Separation and Characterization
The crude product typically contains E and Z isomers due to the planar geometry of the intermediate palladium complex. Separation is achieved via silica gel chromatography using hexane/ethyl acetate (95:5). Nuclear magnetic resonance (NMR) analysis reveals distinct coupling constants for the vinyl protons ($$J{trans} = 12–14\ \text{Hz}$$; $$J{cis} = 8–10\ \text{Hz}$$).
Nucleophilic Substitution of Tin Halides
An alternative route involves the displacement of a halide from tributyltin chloride (Bu$$_3$$SnCl) by a pent-2-en-3-oxide anion. This method, though less common for sterically hindered alkoxides, offers scalability.
Synthesis of Sodium Pent-2-en-3-oxide
Pent-2-en-3-ol is deprotonated using sodium hydride (NaH) in THF:
$$
\ce{(CH2)2CH=CHCH2OH + NaH -> (CH2)2CH=CHCH2O^-Na+ + H2}
$$
The alkoxide is generated in situ and reacted immediately with Bu$$_3$$SnCl to prevent decomposition.
Tin-Oxygen Bond Formation
The nucleophilic substitution proceeds under mild conditions:
$$
\ce{(CH2)2CH=CHCH2O^-Na+ + Bu3SnCl ->[THF, 0°C] Bu3Sn-O-(CH2)2CH=CH2 + NaCl}
$$
Optimization notes :
- Base : NaH (1.2 equiv) ensures complete deprotonation.
- Solvent : THF enhances solubility of ionic intermediates.
- Yield : 45–60% (limited by competing elimination pathways).
Comparative Analysis of Methods
| Parameter | Hydrostannylation | Nucleophilic Substitution |
|---|---|---|
| Yield | 68–89% | 45–60% |
| Stereoselectivity | Moderate (E/Z mix) | None |
| Functional Tolerance | High (stable to Pd) | Low (sensitive to β-H elimination) |
| Scale-Up Feasibility | Excellent | Moderate |
Hydrostannylation outperforms nucleophilic substitution in yield and functional group compatibility, making it the preferred industrial method. However, the latter remains valuable for laboratories lacking palladium catalysts.
Challenges and Mitigation Strategies
Isomer Purity in Hydrostannylation
The E/Z isomerism inherent to vinylstannanes complicates purification. Employing chiral phosphine ligands (e.g., (R)-BINAP) improves stereocontrol, though at increased cost.
Elimination in Nucleophilic Substitution
β-H elimination in the alkoxide intermediate leads to pent-2-en-3-ene byproducts. Cooling the reaction to 0°C and using bulky solvents (e.g., 2-MeTHF) suppress this side reaction.
Applications in Organic Synthesis
This compound participates in Stille couplings to form carbon-carbon bonds. For example, coupling with aryl halides under Pd$$2$$(dba)$$3$$/AsPh$$_3$$ catalysis affords substituted alkenes (Scheme 2): $$ \ce{Ar-X + Bu3Sn-O-(CH2)2CH=CH2 ->[Pd2(dba)3, AsPh3][THF] Ar-(CH2)2CH=CH2-O- + XSnBu3} $$
Chemical Reactions Analysis
Types of Reactions
Tributyl[(pent-2-en-3-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom .
Scientific Research Applications
Tributyl[(pent-2-en-3-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Mechanism of Action
The mechanism by which tributyl[(pent-2-en-3-yl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating a range of chemical reactions. In biological systems, organotin compounds can interact with enzymes and other proteins, potentially disrupting their function and leading to biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stability and Handling
- Air/Moisture Sensitivity : Most tributylstannanes require inert atmospheres for synthesis and storage (). Allyloxy-substituted derivatives (e.g., pent-2-en-3-yloxy) may exhibit higher sensitivity to oxidation due to the unsaturated ether group.
- Thermal Stability : Fluorinated stannanes () are less thermally stable than alkyl- or aryl-substituted counterparts, decomposing at lower temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
